molecular formula C8H5IN2O3 B12861191 3-Iodo-4-methoxy-5-nitrobenzonitrile

3-Iodo-4-methoxy-5-nitrobenzonitrile

Cat. No.: B12861191
M. Wt: 304.04 g/mol
InChI Key: OMCJYFPYVBYFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5IN2O3 and a molecular weight of 304.04 g/mol . This compound is characterized by the presence of iodine, methoxy, nitro, and nitrile functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-5-nitrobenzonitrile typically involves the nitration of a precursor compound followed by iodination. One common method involves the nitration of 4-methoxybenzonitrile using fuming nitric acid to form 4-methoxy-3-nitrobenzonitrile. This intermediate is then treated with iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-amino-4-methoxy-5-nitrobenzonitrile.

    Reduction: 3-Iodo-4-methoxy-5-aminobenzonitrile.

    Oxidation: 3-Iodo-4-hydroxy-5-nitrobenzonitrile.

Scientific Research Applications

3-Iodo-4-methoxy-5-nitrobenzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways .

Properties

Molecular Formula

C8H5IN2O3

Molecular Weight

304.04 g/mol

IUPAC Name

3-iodo-4-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C8H5IN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3

InChI Key

OMCJYFPYVBYFSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.